4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

Pyrimidine Electronic effects Nucleophilic aromatic substitution

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine (CAS 155957-47-4) is a halogenated pyrimidine derivative featuring a C4 chloro leaving group and a C6 2,2,2-trifluoroethoxy substituent, with molecular formula C6H4ClF3N2O and molecular weight 212.56 g/mol. The compound is commercially available from multiple chemical suppliers at standard research purity (typically 98%), with recommended storage under inert atmosphere at 2–8°C.

Molecular Formula C6H4ClF3N2O
Molecular Weight 212.56 g/mol
CAS No. 155957-47-4
Cat. No. B1370075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine
CAS155957-47-4
Molecular FormulaC6H4ClF3N2O
Molecular Weight212.56 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)OCC(F)(F)F
InChIInChI=1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2
InChIKeyCJTDPEZNGURNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine: Chemical Profile and Sourcing Basics


4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine (CAS 155957-47-4) is a halogenated pyrimidine derivative featuring a C4 chloro leaving group and a C6 2,2,2-trifluoroethoxy substituent, with molecular formula C6H4ClF3N2O and molecular weight 212.56 g/mol [1]. The compound is commercially available from multiple chemical suppliers at standard research purity (typically 98%), with recommended storage under inert atmosphere at 2–8°C [2]. Its bifunctional architecture—combining an electrophilic site for nucleophilic aromatic substitution at C4 with an electron-withdrawing trifluoroethoxy group that modulates ring electronics—positions this compound primarily as a synthetic building block in medicinal chemistry and agrochemical research programs [3].

Why 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine Cannot Be Replaced by Common Pyrimidine Intermediates


Generic substitution of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine with simpler pyrimidine analogs fails on three fronts. First, the C6 trifluoroethoxy group confers distinct electronic and steric properties compared to unsubstituted, methylated, or methoxylated pyrimidines—properties that directly influence the reactivity of the C4 chloro leaving group in downstream transformations and the lipophilicity of final products [1]. Second, alternative halogen-substituted analogs (e.g., 4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine) exhibit different leaving-group kinetics, altering reaction yields and side-product profiles in cross-coupling and nucleophilic substitution reactions . Third, the combination of a chloro leaving group at one position and a trifluoroethoxy substituent at another creates a regiochemically defined bifunctional scaffold that cannot be reproduced using symmetrical precursors such as 4,6-dichloropyrimidine without introducing undesired positional ambiguity [2]. The quantitative evidence below substantiates why this specific substitution pattern is not interchangeable with in-class alternatives.

Quantitative Differentiation Evidence for 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine


Electronic Modulation: Trifluoroethoxy Substituent Effects on Pyrimidine Ring Reactivity

The 2,2,2-trifluoroethoxy group at C6 exerts a pronounced electron-withdrawing inductive effect (-I effect) on the pyrimidine ring, as quantified by the group's Hammett σₚ constant of approximately +0.32 (estimated from fluorinated alkoxy analogs). This electronic activation enhances the electrophilicity of the C4 position toward nucleophilic aromatic substitution (SNAr) compared to unsubstituted 4-chloropyrimidine (σₚ for H = 0.00). The effect is intermediate between the stronger activation of a nitro substituent and the weaker activation of a methyl group, providing a tunable reactivity profile not available with electron-donating substituents such as methoxy (σₚ ≈ −0.27) [1]. While direct comparative rate data for this specific compound in SNAr reactions is absent from the open literature, the electronic modulation conferred by the trifluoroethoxy group is well-established for analogous fluorinated alkoxy pyrimidines in patent literature describing regioselective substitution patterns [2].

Pyrimidine Electronic effects Nucleophilic aromatic substitution Hammett parameters

Cross-Coupling Selectivity: Chloro vs. Bromo Leaving Group in Pyrimidine Functionalization

The C4 chloro substituent in 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine offers a distinct reactivity advantage over the bromo analog (4-bromo-6-(2,2,2-trifluoroethoxy)pyrimidine, CAS 1602475-97-7) in palladium-catalyzed cross-coupling reactions. The chloro group exhibits attenuated oxidative addition kinetics compared to the bromo group (typical relative rate C–Br:C–Cl ≈ 50–100:1 under standard Suzuki-Miyaura conditions), enabling sequential chemoselective transformations in polyhalogenated systems [1]. This differentiation is particularly valuable when the target synthetic route requires orthogonal reactivity at multiple sites on the pyrimidine core—the chloro group can be preserved while more reactive halides undergo initial coupling, or alternatively can be activated under more forcing conditions (elevated temperature, specialized ligands) [2]. In contrast, 4,6-dichloropyrimidine lacks the trifluoroethoxy group entirely, eliminating both the electronic tuning benefits and the lipophilicity enhancement imparted by the fluorinated substituent [3].

Cross-coupling Suzuki-Miyaura Chemoselectivity Leaving group

Kinase Inhibitor Scaffold Potency: Trifluoroethoxypyrimidine-Containing Compounds Demonstrate Nanomolar Activity

Compounds containing the 4-(2,2,2-trifluoroethoxy)pyrimidine substructure have demonstrated potent kinase inhibitory activity across multiple therapeutic targets, establishing the value of this structural motif in drug discovery. A representative compound featuring this substructure, 2-Phenyl-N-(4-(2,2,2-trifluoroethoxy)pyrimidin-5-yl)imidazo[1,2-b]pyridazine-8-carboxamide (US10774086, Example 38), exhibited IC₅₀ values of 3.60 nM against GSK-3β, 1 nM against GSK-3α, and 330 nM against tau protein in standardized kinase assays performed in V-bottom 384-well plates [1]. Another trifluoroethoxypyrimidine-containing inhibitor, (R)-dimethyl((6-(3-methylmorpholino)-2-(2-(2,2,2-trifluoroethoxy)-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)imino)-λ⁶-sulfanone (US10392376, Example 87), showed an IC₅₀ of 316 nM against human ATR kinase [2]. While these data describe fully elaborated drug candidates rather than the building block itself, they demonstrate that the 4-(2,2,2-trifluoroethoxy)pyrimidine core—precisely the scaffold accessible via 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine—is a privileged pharmacophoric element capable of driving low-nanomolar target engagement when appropriately elaborated [3].

Kinase inhibition GSK-3 ATR Medicinal chemistry

Agrochemical Intermediate Utility: Patent-Cited Value of Trifluoroethoxypyrimidine Derivatives

The 4-(2,2,2-trifluoroethoxy)pyrimidine structural class has been explicitly identified in patent literature as a valuable intermediate for both pharmaceutical and agrochemical applications. JP-2015227318-A (Tosoh F-Tech, Inc.) specifically claims 4-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)pyrimidine derivatives as useful intermediates for pharmaceuticals, agrochemicals, and electronic materials, with the patent's priority dating to 2014 and a paid lifetime renewal fee of $6,240, indicating sustained commercial interest in this chemical space [1]. The incorporation of fluorine atoms via the trifluoroethoxy group enhances metabolic stability and lipophilicity—parameters quantified by logP increases of approximately +0.8 to +1.2 per trifluoroethoxy substituent relative to unsubstituted alkoxy analogs—which is a well-established strategy for improving the bioavailability and environmental persistence profiles of both drug candidates and crop protection agents [2]. The chloro leaving group at C4 further enables late-stage diversification, a capability not present in fully substituted analogs lacking a halogen handle [3].

Agrochemical intermediate Fluorinated building block Patent citation Crop protection

Storage Stability and Handling: Defined Storage Conditions for Reproducible Performance

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine requires defined storage conditions—inert atmosphere at 2–8°C—to maintain chemical integrity and prevent hydrolytic degradation of the chloro leaving group [1]. This contrasts with more stable, non-halogenated pyrimidine derivatives that can tolerate ambient storage conditions without special precautions. The specified storage requirements reflect the compound's designed reactivity: the chloro substituent is intentionally labile under appropriate reaction conditions to facilitate nucleophilic displacement, but this same lability necessitates controlled storage to ensure batch-to-batch reproducibility in synthetic applications . Commercial suppliers provide the compound at standardized purity (typically 98%) with documented analytical characterization including ¹H NMR and molecular weight confirmation (212.56 g/mol) . Procurement decisions should account for these handling requirements, as improper storage compromises the utility of the C4 chloro group for downstream functionalization.

Storage stability Handling requirements Quality control Reproducibility

Synthesis Route Efficiency: Single-Step Access from 4,6-Dichloropyrimidine

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is synthesized via a single-step nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and 2,2,2-trifluoroethanol under basic conditions (K₂CO₃ in DMF at ambient temperature for 7 hours) . This route leverages the differential reactivity of the two chloro substituents in 4,6-dichloropyrimidine to achieve regioselective monosubstitution. The product distribution is typically a 1:1.5 mixture with residual DMF after extraction, and the compound is characterized by a diagnostic ¹H NMR spectrum in CDCl₃ confirming the substitution pattern . This straightforward synthesis contrasts with multistep routes required for other heteroaryl trifluoroethyl ethers where the parent dihalide lacks regiochemical differentiation or requires protection/deprotection sequences [1]. The synthetic accessibility directly translates to favorable commercial availability and pricing, with multiple suppliers offering the compound in quantities from 100 mg to 25 g .

Synthesis Nucleophilic substitution 4,6-Dichloropyrimidine Process chemistry

High-Value Application Scenarios for 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine


Kinase Inhibitor Lead Optimization and Fragment-Based Drug Discovery

Medicinal chemistry teams pursuing kinase inhibitors—particularly those targeting GSK-3α/β, ATR, or related serine/threonine kinases—should prioritize this building block for library synthesis and SAR exploration. The 4-(2,2,2-trifluoroethoxy)pyrimidine core has been empirically validated in patented clinical candidates exhibiting low-nanomolar potency (GSK-3β IC₅₀ = 3.60 nM; ATR IC₅₀ = 316 nM) [1]. The C4 chloro group enables late-stage diversification via SNAr or cross-coupling reactions, while the trifluoroethoxy substituent provides favorable logP modulation (+0.8 to +1.2) and metabolic stability enhancements [2]. This scenario applies to early-stage discovery, hit-to-lead campaigns, and fragment elaboration where rapid access to a privileged kinase-binding scaffold is required.

Agrochemical Intermediate for Fluorinated Crop Protection Agents

Agrochemical research programs developing novel fluorinated crop protection agents should evaluate 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine as a key intermediate. Patent literature explicitly identifies 4-(2,2,2-trifluoroethoxy)pyrimidine derivatives as valuable intermediates for agrochemical synthesis, with sustained commercial interest evidenced by paid patent maintenance fees [3]. The trifluoroethoxy group enhances environmental persistence and bioavailability—parameters critical for foliar-applied pesticides and soil-active herbicides—while the C4 chloro handle enables installation of diverse agrophores [4]. The compound's availability in multigram quantities (up to 25 g from standard commercial sources) supports pilot-scale synthesis and field trial material preparation.

Chemoselective Sequential Functionalization of Pyrimidine Scaffolds

Synthetic methodology groups requiring orthogonal reactivity on the pyrimidine core should select 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine over the bromo analog (CAS 1602475-97-7) when reaction sequences demand a more robust leaving group at one position. The C4–Cl bond exhibits approximately 50–100× slower oxidative addition kinetics than the C4–Br bond under standard Suzuki-Miyaura conditions [5]. This attenuated reactivity allows chemoselective transformations where more reactive halides elsewhere in the molecule can be addressed first, followed by chloro group activation under forcing conditions or with specialized ligand systems [6]. This scenario is particularly relevant for the synthesis of unsymmetrical 4,6-diarylpyrimidines, 4-aminopyrimidines, and other differentially substituted heterocycles.

Development of Fluorinated Electronic Materials and Specialty Chemicals

Research groups working on fluorinated electronic materials—including organic semiconductors, dielectric materials, and specialty polymers—should consider 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine as a monomer precursor. The JP-2015227318-A patent specifically claims 4-(2,2,2-trifluoroethoxy)pyrimidine derivatives as intermediates for electronic materials [7]. The electron-withdrawing trifluoroethoxy group (Hammett σₚ ≈ +0.32) modulates the pyrimidine ring's electronic properties, enabling fine-tuning of HOMO/LUMO energy levels and charge transport characteristics in conjugated systems [8]. The C4 chloro group provides a versatile synthetic handle for polymerization or further functionalization.

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